molecular formula C22H25F4N3O4S B4365111 N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE

N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365111
M. Wt: 503.5 g/mol
InChI Key: HRETYQZBEHFAOF-UHFFFAOYSA-N
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Description

N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of the hydrazinecarbothioamide core: This step involves the reaction of a hydrazine derivative with a thiocarbonyl compound under controlled conditions.

    Introduction of the benzoic acid moiety: The benzoic acid derivative is introduced through a coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

    Attachment of the phenethyl group: The phenethyl group is introduced via a nucleophilic substitution reaction, typically using an alkyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE: can be compared with other hydrazinecarbothioamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This can include enhanced stability, selectivity for certain molecular targets, or improved pharmacokinetic properties.

Properties

IUPAC Name

1-[2-(3,4-diethoxyphenyl)ethyl]-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F4N3O4S/c1-3-31-17-9-8-14(12-18(17)32-4-2)10-11-27-21(34)29-28-19(30)15-6-5-7-16(13-15)33-22(25,26)20(23)24/h5-9,12-13,20H,3-4,10-11H2,1-2H3,(H,28,30)(H2,27,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRETYQZBEHFAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=S)NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3,4-DIETHOXYPHENETHYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE

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